ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 2,4-dichlorophenoxyacetyloxy substituent at the 5-position, an ethyl group at the 1-position, and a methyl group at the 2-position of the indole core. Its synthesis likely involves acylation of a hydroxylated indole intermediate, followed by esterification, analogous to methods described for related compounds (e.g., ).
Properties
Molecular Formula |
C22H21Cl2NO5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H21Cl2NO5/c1-4-25-13(3)21(22(27)28-5-2)16-11-15(7-8-18(16)25)30-20(26)12-29-19-9-6-14(23)10-17(19)24/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
QCMMXNFZQGQVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
The biological and chemical properties of indole derivatives are highly sensitive to substituent modifications. Key comparisons include:
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate ()
- Structural Differences: Replaces the 2,4-dichlorophenoxy group with a 4-methylphenoxy moiety.
- This substitution may lower antimicrobial efficacy but improve solubility .
Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate ()
- Structural Differences : Features a methyl ester at the 3-position instead of ethyl and lacks the 2-methyl group.
- Impact : The methyl ester may reduce metabolic stability compared to the ethyl ester, while the absence of the 2-methyl group could alter steric hindrance and binding affinity .
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate ()
- Structural Differences: Substitutes the dichlorophenoxy group with bromine at the 6-position and adds a 4-bromophenyl group.
- However, bulkier substituents may reduce membrane permeability .
Functional Group Modifications
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate ()
- Structural Differences : Replaces the acetyloxy group with a hydroxyl group.
- Impact : The hydroxyl group improves hydrogen-bonding capacity but reduces stability under acidic conditions. This compound exhibits anti-inflammatory activity, suggesting the acetyloxy group in the target compound may enhance metabolic stability .
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate ()
- Structural Differences: Features a nitro group at the 5-position instead of the dichlorophenoxyacetyloxy group.
Dichlorophenoxy-Containing Analogs
The 2,4-dichlorophenoxy group is a hallmark of bioactive compounds, as seen in triclosan (), a known antimicrobial agent. In indole derivatives, this group likely enhances target binding via halogen interactions. For example:
- Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate (): Demonstrates antimicrobial activity against Gram-positive bacteria, attributed to the dichlorophenoxy moiety’s hydrophobic and halogen-bonding capabilities .
Data Table: Key Comparative Properties
| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Key Activities | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | ~453.3 | 5-(2,4-dichlorophenoxyacetyloxy), 1-ethyl, 2-methyl | Antimicrobial (predicted) | ~4.2 |
| Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate | ~409.4 | 5-(4-methylphenoxyacetyloxy), 1-ethyl, 2-methyl | Not reported | ~3.5 |
| Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate | ~368.2 | 1-(2,4-dichlorophenoxyacetyl), 3-methyl | Antimicrobial, anti-inflammatory | ~3.8 |
| Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate | ~291.3 | 5-hydroxy, 2-methyl, 1-propyl | Anti-inflammatory | ~2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
